2-cyano-3-(4-methoxyanilino)-N-({[(4-nitrobenzyl)oxy]imino}methyl)acrylamide
Overview
Description
The compound “2-cyano-3-(4-methoxyanilino)-N-({[(4-nitrobenzyl)oxy]imino}methyl)acrylamide” is an organic compound containing several functional groups, including a cyano group (-CN), a methoxy group (-OCH3), an anilino group (a derivative of aniline), a nitrobenzyl group (a benzyl group with a nitro substituent), and an acrylamide group (a derivative of acrylic acid). These functional groups could confer a variety of chemical properties to the compound .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the various functional groups would likely result in a complex three-dimensional structure. The exact structure would depend on factors such as the spatial arrangement of the groups and the presence of any chiral centers .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the cyano group might undergo reactions such as hydrolysis or reduction. The nitro group is typically reactive and might participate in reduction reactions or nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure and functional groups. For example, the presence of polar groups like -CN and -NO2 could increase the compound’s polarity and potentially its solubility in polar solvents .Scientific Research Applications
Lasing Applications
Similar compounds with methoxy or cyano substitutions have been synthesized for lasing applications due to their potential to show different or improved optoelectronic characteristics . Bionet1_000797 could be explored for amplified spontaneous emission (ASE) and optically pumped lasing, leveraging its molecular structure for light confinement and lasing performance.
Dye-Sensitized Solar Cells (DSSCs)
Compounds containing methoxy groups and cyanoacrylic acid have been used as photosensitizers in DSSCs . Bionet1_000797, with its complex structure, might offer high conversion efficiencies when applied as a dye in solar cells, contributing to the development of more efficient renewable energy sources.
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-cyano-3-(4-methoxyanilino)-N-[(4-nitrophenyl)methoxyiminomethyl]prop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O5/c1-28-18-8-4-16(5-9-18)21-11-15(10-20)19(25)22-13-23-29-12-14-2-6-17(7-3-14)24(26)27/h2-9,11,13,21H,12H2,1H3,(H,22,23,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMNDDVHITQMLPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC=C(C#N)C(=O)NC=NOCC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-3-(4-methoxyanilino)-N-[(4-nitrophenyl)methoxyiminomethyl]prop-2-enamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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